Bis(4-chlorophenylthio)methane
Overview
Description
Bis(4-chlorophenylthio)methane: is an organic compound with the molecular formula C₁₃H₁₀Cl₂S₂ and a molecular weight of 301.255 g/mol It is characterized by the presence of two 4-chlorophenylthio groups attached to a central methane carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing bis(4-chlorophenylthio)methane involves the reaction of 3-bromothiophenol with sodium hydroxide in ethanol under an inert atmosphere at 80°C for one hour. This is followed by the addition of diiodomethane in ethanol, also at 80°C for one hour .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Bis(4-chlorophenylthio)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylthio derivatives.
Scientific Research Applications
Chemistry: Bis(4-chlorophenylthio)methane is used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds .
Biology and Medicine:
Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bis(4-chlorophenylthio)methane exerts its effects depends on the specific application. In chemical reactions, the compound’s sulfur atoms can participate in various bonding interactions, influencing the reactivity and stability of the resulting products. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Bis(4-chlorophenyl)disulfide: Similar structure but with a disulfide linkage instead of a methylene bridge.
Bis(4-chlorophenyl)methane: Lacks the sulfur atoms present in bis(4-chlorophenylthio)methane.
Uniqueness: this compound is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfanylmethylsulfanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2S2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZBITFHYUVXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCSC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178643 | |
Record name | Bis(4-chlorophenylthio)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-97-7 | |
Record name | Bis(4-chlorophenylthio)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2393-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(4-chlorophenylthio)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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